molecular formula C12H18O2Si B11883694 Methyl 2-((trimethylsilyl)methyl)benzoate CAS No. 97729-12-9

Methyl 2-((trimethylsilyl)methyl)benzoate

Cat. No.: B11883694
CAS No.: 97729-12-9
M. Wt: 222.35 g/mol
InChI Key: PKYHEBNCHVLDEY-UHFFFAOYSA-N
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Description

Methyl 2-((trimethylsilyl)methyl)benzoate is an organic compound characterized by the presence of a benzoate ester group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((trimethylsilyl)methyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a strong acid catalyst . . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using solid acid catalysts such as zirconium or titanium-based catalysts . These catalysts offer the advantage of being reusable and environmentally friendly compared to traditional liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((trimethylsilyl)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-((trimethylsilyl)methyl)benzoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((trimethylsilyl)methyl)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for specialized applications in organic synthesis and research .

Biological Activity

Methyl 2-((trimethylsilyl)methyl)benzoate is a specialized organic compound that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article delves into the biological activity of this compound, summarizing its properties, synthesis methods, and relevant research findings.

This compound has the molecular formula C12H18O2SiC_{12}H_{18}O_2Si and a molecular weight of approximately 232.35 g/mol. The structure features a benzoate moiety with a trimethylsilyl group that enhances its stability and reactivity. This unique arrangement allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Structural Comparison with Related Compounds

The following table compares this compound with similar compounds:

Compound NameCAS NumberKey Features
Methyl 4-((trimethylsilyl)ethynyl)benzoate75867-41-3Different substitution pattern on the aromatic ring
Methyl 2-(trimethylsilyl)ethynylbenzoate107793-07-7Contains trimethylsilyl but lacks methyl substitution
Methyl 2-(dimethylsilanylmethyl)benzoate97729-12-9Different silicon substitution patterns
Methyl 4-(trimethylsilyl)benzoateN/ALacks ethynyl functionality but retains silylation properties

Insecticidal Properties

Research has shown that compounds structurally related to this compound, such as methyl benzoate, exhibit significant biological activity, particularly as insecticides. For example, methyl benzoate has been evaluated for its larvicidal properties against mosquito species like Aedes albopictus and Culex pipiens. The study reported that concentrations of 200 ppm resulted in up to 100% mortality for Aedes albopictus larvae after 24 hours, indicating strong insecticidal potential .

While specific studies on this compound's mechanism of action remain limited, it is hypothesized that the presence of the trimethylsilyl group may enhance its bioactivity by increasing lipophilicity, allowing better penetration through biological membranes. This property is crucial for compounds intended for use as insecticides or pharmaceuticals.

Synthesis Methods

Several synthetic pathways exist for producing this compound. Common methods include:

  • Direct Esterification : Reacting benzoic acid with trimethylsilyl chloride in the presence of a catalyst.
  • Grignard Reaction : Utilizing a Grignard reagent derived from trimethylsilylmethanol to react with appropriate benzoyl derivatives.

These methods provide efficient routes for synthesizing the compound in laboratory settings .

Study on Larvicidal Activity

A notable study assessed the larvicidal potential of methyl benzoate derivatives against mosquito larvae. The results indicated a positive correlation between compound concentration and larval mortality, supporting the hypothesis that structural analogs like this compound may exhibit similar insecticidal effects .

Potential in Drug Development

Given the compound's structural characteristics, there is potential for its application in drug development. The presence of the trimethylsilyl group can enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

Properties

CAS No.

97729-12-9

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

methyl 2-(trimethylsilylmethyl)benzoate

InChI

InChI=1S/C12H18O2Si/c1-14-12(13)11-8-6-5-7-10(11)9-15(2,3)4/h5-8H,9H2,1-4H3

InChI Key

PKYHEBNCHVLDEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C[Si](C)(C)C

Origin of Product

United States

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